molecular formula C26H25ClN2O2S2 B11040298 (1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040298
M. Wt: 497.1 g/mol
InChI Key: FYBYDNLXEKTOLL-VZCXRCSSSA-N
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Description

The compound (1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and a pyrroloquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolidinone ring, followed by the construction of the pyrroloquinoline core. The chlorophenyl group is then introduced through a substitution reaction. Key steps include:

    Formation of Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

    Construction of Pyrroloquinoline Core: This involves cyclization reactions, often using palladium-catalyzed coupling reactions.

    Introduction of Chlorophenyl Group: This step typically involves a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its complex structure and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the thiazolidinone ring and the pyrroloquinoline core suggests potential interactions with nucleic acids or proteins, possibly inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-6-(4-bromophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1Z)-6-(4-methylphenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural motifs. The presence of the chlorophenyl group, thiazolidinone ring, and pyrroloquinoline core in a single molecule provides a distinct set of chemical and biological properties that are not commonly found together in similar compounds.

(1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its various aspects

Properties

Molecular Formula

C26H25ClN2O2S2

Molecular Weight

497.1 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25ClN2O2S2/c1-6-28-23(31)21(33-24(28)32)19-17-11-14(2)12-18-20(17)29(22(19)30)25(3,4)13-26(18,5)15-7-9-16(27)10-8-15/h7-12H,6,13H2,1-5H3/b21-19-

InChI Key

FYBYDNLXEKTOLL-VZCXRCSSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)SC1=S

Origin of Product

United States

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